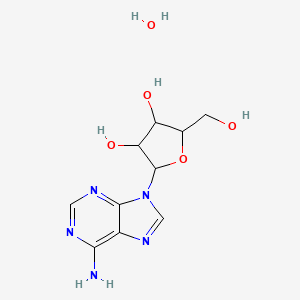

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate

Description

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; hydrate (CAS: 3228-71-5) is a nucleoside derivative with the molecular formula C₁₀H₁₃N₅O₄·H₂O and a molecular weight of 285.26 g/mol. Structurally, it consists of a purine base (adenine) linked via a β-N9-glycosidic bond to a ribose sugar modified with a hydroxymethyl group at the 5'-position. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing stability under storage conditions .

This compound is a key intermediate in pharmaceutical research, particularly in developing nucleoside analogs targeting enzymes like PRMT5 (Protein Arginine Methyltransferase 5) and viral polymerases . Its hydroxyl groups and adenine moiety enable hydrogen bonding with active-site residues in target proteins, making it a scaffold for designing inhibitors with enhanced binding affinity .

Properties

Molecular Formula |

C10H15N5O5 |

|---|---|

Molecular Weight |

285.26 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2 |

InChI Key |

ZTHWFVSEMLMLKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; hydrate typically involves:

- Starting from a chlorinated purine nucleoside derivative

- Nucleophilic substitution to introduce the amino group at the 6-position of the purine ring

- Construction or modification of the sugar moiety (oxolane ring) with hydroxyl and hydroxymethyl groups

- Purification and crystallization to obtain the hydrate form

Alternative Synthetic Routes

Patent CA2552552A1 describes a process involving amination and coupling reactions starting from dibenzoyloxy derivatives of oxolane rings, which can be adapted for preparation of nucleoside analogs including the target compound.

Deuterated analog synthesis (US9493773B2) involves solid-phase synthesis methods for nucleosides, which may be applied for isotopically labeled versions of the compound but also provide insights into ribose sugar modifications.

Reaction Scheme Summary

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol + Hydrazine monohydrate | Amination | 40 ± 5°C, solvent-free | 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol intermediate |

| 2 | Intermediate + Ethyl 2-formyl-3-oxopropionate | Condensation (pyrazole formation) | Reflux in ethanol, 2-4 h | Pyrazole derivative |

| 3 | Pyrazole derivative + Methylamine (aqueous) | Aminolysis | Room temperature, 4 h | Final compound monohydrate |

Analytical and Purification Data

- Crystallization: Final product crystallized from DMSO/water mixtures to yield monohydrate form with consistent purity.

- Drying Conditions: Vacuum drying under 40°C to prevent loss of hydrate water.

- Purity Control: Thin-layer chromatography (TLC) and filtration steps monitor reaction progress and product isolation.

Summary Table of Key Preparation Parameters

| Parameter | Condition/Value | Comments |

|---|---|---|

| Amination temperature | 40 ± 5°C | Solvent-free reaction |

| Pyrazole formation solvent | Ethanol | Protic solvent preferred |

| Pyrazole formation temperature | Reflux (~80°C) | 2-4 hours reaction time |

| Methylamine reaction | Room temperature | ~4 hours |

| Crystallization solvent | DMSO + purified water | For monohydrate isolation |

| Drying temperature | ≤ 40°C | Vacuum drying |

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form different derivatives.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological and pharmaceutical applications.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of nucleic acid analogs.

Biology: In the study of genetic information storage and transmission.

Medicine: As a precursor for antiviral and anticancer drugs.

Industry: In the production of nucleic acid-based products and biotechnological applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or enhance the activity of these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of viral DNA polymerase and the activation of cellular kinases.

Comparison with Similar Compounds

Key Findings :

- TOP1 and TOP2 exhibit superior PRMT5 inhibition (docking scores: -9.3 and -9.1 kcal/mol) compared to the parent compound due to bulky sulfanylmethyl groups enhancing hydrophobic interactions with residues like F577 and Y304 .

- Vidarabine and 2'-fluoro derivatives prioritize antiviral activity over methyltransferase inhibition, reflecting substituent-driven target specificity .

Stereoisomers and Enantiomers

Key Insight: The β-configuration in 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; hydrate is critical for substrate mimicry in PRMT5 inhibition, whereas α-anomers show diminished activity .

Biological Activity

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate, commonly referred to as a purine nucleoside, is a compound of significant interest in biochemical and pharmacological research. Its structure suggests potential interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways. This article delves into its biological activity, supported by various studies and findings.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.24 g/mol

- CAS Number : 3228-71-5

The biological activity of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol revolves around its role as a nucleoside analog. It can potentially interfere with the synthesis and function of nucleic acids by mimicking natural purines. This can lead to:

- Inhibition of DNA and RNA synthesis : By incorporating into nucleic acids, it may disrupt normal replication and transcription processes.

- Effects on cell signaling : As a purine derivative, it may influence pathways that rely on purine metabolism.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain viral pathogens. For example:

- Case Study 1 : A study demonstrated that the compound effectively inhibited the replication of specific viruses in vitro by interfering with their nucleic acid synthesis pathways .

Cytotoxicity and Antitumor Activity

The compound has shown potential cytotoxic effects on various cancer cell lines:

- Case Study 2 : In a controlled experiment, 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol was tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Q & A

Q. What synthetic routes are recommended for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between modified purine bases and ribose derivatives. Key steps include:

- Glycosylation : Reacting 6-aminopurine with a protected ribose derivative under acidic conditions (e.g., HCl in dioxane) to form the nucleoside bond.

- Deprotection : Sequential removal of protecting groups (e.g., acetyl or benzyl groups) using alkaline hydrolysis or catalytic hydrogenation.

- Hydration : Crystallization in aqueous media to stabilize the hydrate form .

Optimization focuses on controlling stereoselectivity (via chiral catalysts) and minimizing side products through temperature modulation (e.g., 60–80°C) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the purine ring connectivity (δ 8.3–8.5 ppm for H-8 proton) and ribose stereochemistry (e.g., coupling constants for β-D-ribofuranose conformation) .

- Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H] at m/z 268.1022) to verify molecular weight and hydration state .

- X-ray Crystallography : Resolve hydrate-specific hydrogen bonding patterns (e.g., O–H···N interactions between water and purine) .

Q. How does this compound interact with nucleic acid systems in biochemical assays?

- Competitive Inhibition : Acts as a substrate analog in DNA/RNA polymerase assays, competing with natural nucleotides (e.g., ATP or GTP) due to its modified 6-aminopurine base.

- Fluorescence Quenching : Monitor binding to DNA/RNA via fluorescence polarization, using labeled oligonucleotides to measure dissociation constants () .

Q. What methodologies ensure purity and stability during storage?

- HPLC Purity Assessment : Use reversed-phase C18 columns (mobile phase: 10 mM ammonium acetate/acetonitrile gradient) to achieve >99% purity .

- Stability Testing : Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis. Monitor degradation via LC-MS over 6–12 months .

Advanced Research Questions

Q. How does the compound bind to adenosine receptors (e.g., A2A_{2A}2A, A1_{1}1) in computational models?

- Molecular Docking : Simulate interactions using adenosine receptor crystal structures (PDB: 4EIY for A). Key residues: His250 (hydrogen bonding with ribose hydroxyls) and Phe168 (π-stacking with purine) .

- Binding Energy Calculations : Van der Waals (-157.1 ± 13.8 kJ/mol) and electrostatic (-125.3 ± 19.7 kJ/mol) contributions dominate, as shown in free energy perturbation studies .

Q. What metabolic pathways degrade this compound, and how can its stability be enhanced?

- Enzymatic Degradation : Susceptible to adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). Use ADA inhibitors (e.g., pentostatin) to prolong half-life in cell cultures .

- Metabolite Identification : Detect thioether metabolites (e.g., 5'-S-methyl derivatives) via LC-MS/MS fragmentation patterns (m/z 371.4 → 267.2) .

Q. Can this compound inhibit protein arginine methyltransferases (PRMTs) in cancer models?

Q. How do hydration states affect bioactivity in physiological environments?

Q. How should researchers resolve contradictions in reported binding affinities across studies?

Q. What computational tools predict off-target interactions with kinases or oxidoreductases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.